molecular formula C19H17IN4O2 B11059646 3,3,4-tricyano-8a-iodo-2-phenyloctahydro-2H-chromene-4-carboxamide

3,3,4-tricyano-8a-iodo-2-phenyloctahydro-2H-chromene-4-carboxamide

Cat. No.: B11059646
M. Wt: 460.3 g/mol
InChI Key: OEHLGWRGSLLPFK-UHFFFAOYSA-N
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Description

3,3,4-Tricyano-8a-iodo-2-phenyloctahydro-2H-chromene-4-carboxamide is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

The synthesis of 3,3,4-tricyano-8a-iodo-2-phenyloctahydro-2H-chromene-4-carboxamide typically involves multi-step reactions. One common method includes the intramolecular cyclization of vicinal cyano and carboxamide groups on a pyran ring. This process can be catalyzed by various reagents and under specific conditions to yield the desired product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3,3,4-Tricyano-8a-iodo-2-phenyloctahydro-2H-chromene-4-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,4-tricyano-8a-iodo-2-phenyloctahydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar compounds include other chromene derivatives such as 2H-chromenes and 4H-chromenes. These compounds share structural similarities but differ in their functional groups and biological activities. 3,3,4-Tricyano-8a-iodo-2-phenyloctahydro-2H-chromene-4-carboxamide is unique due to its specific cyano and iodo substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H17IN4O2

Molecular Weight

460.3 g/mol

IUPAC Name

3,3,4-tricyano-8a-iodo-2-phenyl-2,4a,5,6,7,8-hexahydrochromene-4-carboxamide

InChI

InChI=1S/C19H17IN4O2/c20-19-9-5-4-8-14(19)18(12-23,16(24)25)17(10-21,11-22)15(26-19)13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-9H2,(H2,24,25)

InChI Key

OEHLGWRGSLLPFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C(C(C(O2)C3=CC=CC=C3)(C#N)C#N)(C#N)C(=O)N)I

Origin of Product

United States

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